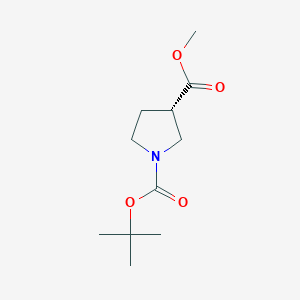

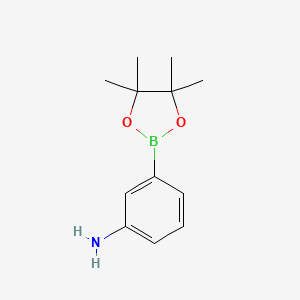

3-氨基苯基硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

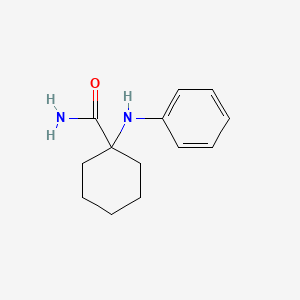

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 3-TMA, is an organic compound used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent and as a catalyst in a variety of chemical reactions. 3-TMA can be used to synthesize a variety of different molecules, including those with pharmaceutical and biological applications. In addition, 3-TMA has been used in biochemical and physiological studies to investigate the mechanisms of action of various biological systems.

科学研究应用

杂环噻吩并吡啶的合成

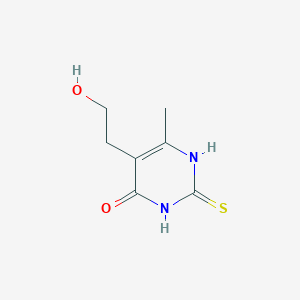

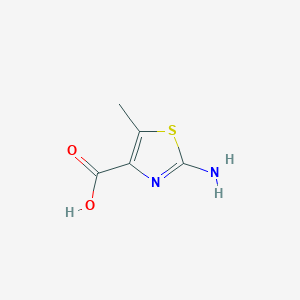

3-氨基苯基硼酸频哪醇酯可以作为合成6-(杂)芳基噻吩并[3,2-b]吡啶的起始原料 . 这些化合物已知能选择性抑制人类肿瘤细胞 , 使它们在癌症研究和治疗中具有潜在的用途。

二甲酯原卟啉IX的官能化

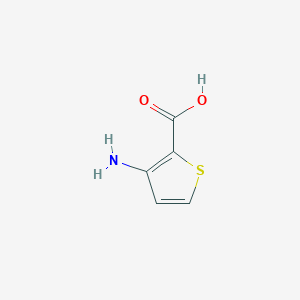

该化合物也可用于通过铃木-宫浦偶联反应对二甲酯原卟啉IX进行官能化 . 该过程在生物化学领域中很重要,特别是在与血红素蛋白相关的研究中。

基于苯并[d]恶唑的I型FLT3-ITD抑制剂的制备

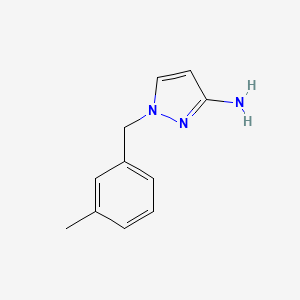

3-氨基苯基硼酸频哪醇酯可用于制备基于苯并[d]恶唑的I型FLT3-ITD抑制剂 . 这些抑制剂在针对急性髓系白血病的靶向疗法的开发中具有重要意义。

钯催化的铃木-宫浦交叉偶联反应

该化合物用作钯催化的铃木-宫浦交叉偶联反应中的试剂 . 该反应是形成碳-碳键的有力工具,在有机化学中是必不可少的过程。

烯烃复分解反应

3-氨基苯基硼酸频哪醇酯也用于烯烃复分解反应 , 该反应涉及烯烃中碳-碳双键的重新分布。该反应广泛用于合成药物、聚合物和其他化学产品。

分子间自由基加成反应

该化合物用于分子间自由基加成反应 , 这种反应涉及自由基加成到不饱和化合物。该反应对合成复杂有机分子很有用。

作用机制

Target of Action

3-Aminophenylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is primarily used as a reagent in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boron reagent, donates its organoboron group to a palladium catalyst . This process is facilitated by the presence of a base and occurs after the oxidative addition of an organic halide (or triflate) to the palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key process in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures .

Pharmacokinetics

It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of 3-Aminophenylboronic acid pinacol ester is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This compound has been used as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which are known to inhibit human tumor cells selectively . It has also been used in the functionalization of deuteroporphyrin IX dimethyl ester through Suzuki-Miyaura coupling .

Action Environment

The action of 3-Aminophenylboronic acid pinacol ester is influenced by environmental factors such as the presence of a base and a palladium catalyst, which are necessary for the Suzuki-Miyaura coupling reaction . Additionally, the stability of this compound can be affected by the pH of the environment . At physiological pH, the compound is susceptible to hydrolysis, which can limit its stability and efficacy .

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIIVIQLHYKOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370425 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210907-84-9 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C12H18BNO2 []. From this, the molecular weight can be calculated as 219.09 g/mol.

Q2: The abstract mentions that the amino group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is less pyramidal than in aniline. What might be the reason for this structural difference?

A2: The abstract suggests that the decreased pyramidality of the amino group is likely due to the steric hindrance imposed by the bulky 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring []. This bulky group could force the amino group to adopt a more planar geometry to minimize steric repulsions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。